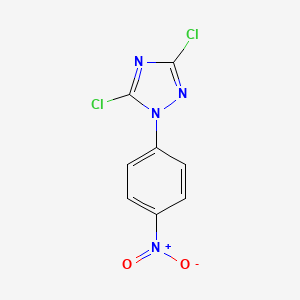
Ethyl 4-(benzylamino)but-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(benzylamino)but-2-enoate is an organic compound that features both an ester and an amine functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(benzylamino)but-2-enoate typically involves the reaction of ethyl acetoacetate with benzylamine. The reaction is carried out under mild conditions, often using a catalytic amount of acid or base to facilitate the formation of the enamine intermediate, which then undergoes condensation to form the final product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-(benzylamino)but-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction can lead to the formation of saturated amines and alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions
Major Products
Oxidation: Formation of benzyl ketones and carboxylic acids.
Reduction: Production of primary amines and alcohols.
Substitution: Formation of substituted esters and amines
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(benzylamino)but-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of Ethyl 4-(benzylamino)but-2-enoate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved include nucleophilic addition, substitution, and elimination reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 4-(methylamino)but-2-enoate
- Ethyl 4-(phenylamino)but-2-enoate
- Ethyl 4-(dimethylamino)but-2-enoate
Uniqueness
Ethyl 4-(benzylamino)but-2-enoate is unique due to the presence of the benzyl group, which imparts specific electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs with different substituents. The benzyl group also enhances the compound’s potential as a pharmacophore in drug design .
Eigenschaften
CAS-Nummer |
129975-11-7 |
|---|---|
Molekularformel |
C13H17NO2 |
Molekulargewicht |
219.28 g/mol |
IUPAC-Name |
ethyl 4-(benzylamino)but-2-enoate |
InChI |
InChI=1S/C13H17NO2/c1-2-16-13(15)9-6-10-14-11-12-7-4-3-5-8-12/h3-9,14H,2,10-11H2,1H3 |
InChI-Schlüssel |
PLNDMCCIVDQBFD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=CCNCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[Bromo(dinitro)methyl]-1-methyl-1H-1,2,3-triazole](/img/structure/B14271413.png)
![Bis[(1S)-1-phenylbutyl] bromopropanedioate](/img/structure/B14271418.png)

phosphanium bromide](/img/structure/B14271428.png)


![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,4,6-trinitrobenzene)](/img/structure/B14271452.png)

![2,4(1H,3H)-Pyrimidinedione, 1-[1-(2-propenyl)-3-butenyl]-](/img/structure/B14271486.png)
![N,N'-[Cyclopentane-1,1-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]](/img/structure/B14271490.png)


![2-[(Hexan-2-yl)oxy]-3,6,7,10,11-pentakis(pentyloxy)triphenylene](/img/structure/B14271504.png)

